molecular formula C16H12N2O4 B11764358 But-2-yne-1,4-diyl diisonicotinate CAS No. 164736-86-1

But-2-yne-1,4-diyl diisonicotinate

Cat. No.: B11764358
CAS No.: 164736-86-1
M. Wt: 296.28 g/mol
InChI Key: YYNKUQLBFSGQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-yne-1,4-diyl diisonicotinate is an ester derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by isonicotinate (pyridine-4-carboxylate) moieties. This compound is structurally characterized by a central but-2-yne backbone flanked by two ester-linked isonicotinic acid groups.

Properties

CAS No.

164736-86-1

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-(pyridine-4-carbonyloxy)but-2-ynyl pyridine-4-carboxylate

InChI

InChI=1S/C16H12N2O4/c19-15(13-3-7-17-8-4-13)21-11-1-2-12-22-16(20)14-5-9-18-10-6-14/h3-10H,11-12H2

InChI Key

YYNKUQLBFSGQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)OCC#CCOC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

But-2-yne-1,4-diol (Parent Diol)

  • Structure : HO–CH₂–C≡C–CH₂–OH.
  • Reactivity : Highly reactive in acid- or metal-catalyzed cyclization reactions. For example, under Brønsted acid catalysis, it undergoes cycloisomerization with 1,3-dicarbonyl compounds to form trisubstituted furans . Silver triflate catalyzes its tandem heterocyclization/alkylation to synthesize 2-alkynyl indoles .
  • Applications : A key intermediate in heterocycle synthesis, particularly for indoles and furans.

But-2-yne-1,4-diyl Diacetate (CAS 1573-17-7)

  • Structure : CH₃COO–CH₂–C≡C–CH₂–OOCCH₃.
  • Molecular Formula : C₈H₁₀O₄ (calculated).
  • Purity : Available commercially at 98% purity (Adamas) .
  • Reactivity : Less reactive than the parent diol due to ester protection. Likely requires hydrolysis under acidic/basic conditions to regenerate the diol for further reactions.
  • Applications : Used as a stabilized derivative for storage or controlled release in synthetic workflows.

But-2-yne-1,4-diyl Diisonicotinate

  • Structure : Pyridine-4-carboxylate esters at both termini of the but-2-yne backbone.
  • Stability: Likely more thermally and hydrolytically stable than diacetate due to aromatic ester groups. Reactivity: The pyridine moieties may participate in coordination with metal catalysts (e.g., silver or palladium), enabling unique reaction pathways.
  • Applications : Hypothesized to be useful in metal-catalyzed cross-coupling reactions or as a ligand in coordination chemistry.

Data Table: Comparative Properties of But-2-yne Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Applications References
But-2-yne-1,4-diol Not provided C₄H₆O₂ 86.09 High (acid/metal-catalyzed cyclization) Heterocycle synthesis (indoles, furans)
But-2-yne-1,4-diyl diacetate 1573-17-7 C₈H₁₀O₄ 170.16 Moderate (requires hydrolysis for activation) Stabilized precursor, reagent storage
This compound Not provided Estimated C₁₈H₁₂N₂O₄ 320.30 (estimated) Hypothesized to enable metal coordination Metal-catalyzed reactions, coordination chemistry Inferred from

Research Findings and Mechanistic Insights

  • Brønsted Acid Catalysis : But-2-yne-1,4-diol reacts with 1,3-dicarbonyl compounds to form furans via a proposed protonation-cyclization mechanism. Ester derivatives like diacetate or diisonicotinate would require prior hydrolysis to participate in such reactions .
  • Silver Triflate Catalysis : The diol undergoes tandem heterocyclization/alkylation, suggesting that ester-protected derivatives might act as latent intermediates. Diisonicotinate’s pyridine groups could stabilize transition metals, altering reaction selectivity .
  • Hydrolysis Sensitivity: Diacetate is prone to hydrolysis under acidic conditions, while diisonicotinate’s aromatic esters are likely more resistant, enabling use in non-aqueous reaction environments .

Biological Activity

But-2-yne-1,4-diyl diisonicotinate (CAS No. 164736-86-1) is an organic compound with the molecular formula C16H12N2O4C_{16}H_{12}N_2O_4 and a molecular weight of 296.28 g/mol. This compound has gained attention in various fields of biological research due to its potential applications in pharmaceuticals and as a biological probe.

The compound is synthesized from 2-butyne-1,4-diol and isonicotinoyl chloride hydrochloride through established chemical routes. Its structure features two isonicotinate moieties linked via a butyne-1,4-diyl chain, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

PropertyValue
Molecular FormulaC16H12N2O4C_{16}H_{12}N_2O_4
Molecular Weight296.28 g/mol
CAS Number164736-86-1
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that the compound possesses strong radical scavenging abilities, which can be attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent. The underlying mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving this compound and standard antibiotics, it was found that the compound exhibited comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Mechanism : A systematic investigation into the antioxidant properties revealed that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide .
  • Cancer Cell Line Testing : In vitro studies indicated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure, with IC50 values suggesting potent anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.